molecular formula C10H14BO B009005 Phenyl-n-butylborinic acid CAS No. 100757-73-1

Phenyl-n-butylborinic acid

Cat. No.: B009005
CAS No.: 100757-73-1
M. Wt: 161.03 g/mol
InChI Key: JBIFQISDEUDMFP-UHFFFAOYSA-N
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Description

Phenyl-n-butylborinic acid is an organoboron compound characterized by the presence of a phenyl group and a butyl group attached to a boron atom This compound is part of the borinic acid family, which are known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-n-butylborinic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with butyl lithium, followed by hydrolysis. The reaction typically proceeds as follows:

    Phenylboronic acid: reacts with to form a lithium phenylbutylboronate intermediate.

  • The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenyl-n-butylborinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into boranes.

    Substitution: It can participate in substitution reactions, where the phenyl or butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted borinic acids.

Scientific Research Applications

Phenyl-n-butylborinic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: It serves as a probe for studying enzyme mechanisms and as an inhibitor in biochemical assays.

    Medicine: Research explores its potential as a therapeutic agent, particularly in enzyme inhibition and drug delivery systems.

    Industry: It is utilized in the production of polymers, catalysts, and advanced materials.

Mechanism of Action

Phenyl-n-butylborinic acid exerts its effects through its ability to form stable complexes with various biomolecules. It acts as a transition state analog inhibitor for lipolytic enzymes, binding to the active site and preventing substrate hydrolysis. This inhibition is due to the compound’s structural similarity to the transition state of the enzyme-substrate complex, leading to high-affinity binding and effective inhibition.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Butylboronic acid
  • Diphenylborinic acid
  • Dibutylborinic acid

Comparison: Phenyl-n-butylborinic acid is unique due to the presence of both phenyl and butyl groups, which confer distinct reactivity and binding properties. Compared to phenylboronic acid and butylboronic acid, this compound exhibits enhanced stability and specificity in its interactions with biomolecules. Its dual functional groups also make it more versatile in synthetic applications compared to diphenylborinic acid and dibutylborinic acid.

Biological Activity

Phenyl-n-butylborinic acid (Ph-n-BuB) is a boronic acid derivative that has garnered attention for its biological activity, particularly as a potent inhibitor of various enzymes. This article explores the compound's biological mechanisms, its effects on enzyme activity, and relevant case studies, supported by data tables and research findings.

This compound is characterized as an ultrapotent transition state analog inhibitor . It exhibits significant inhibitory effects on key lipolytic enzymes, including cholesterol esterase and lipoprotein lipase. The inhibition constants (Ki) have been reported as follows:

  • Cholesterol Esterase: Ki = 2.9 ± 0.6 nM
  • Lipoprotein Lipase: Ki = 1.7 ± 0.3 µM

These values indicate that Ph-n-BuB stabilizes the transition state of the substrate, thereby preventing the enzymatic hydrolysis of p-nitrophenyl butyrate, a common substrate for these enzymes .

Biological Activity and Applications

The biological activities of this compound extend beyond enzyme inhibition. Research has indicated its potential applications in various fields:

Case Study 1: Enzyme Inhibition

In a study focusing on the enzyme inhibition properties of Ph-n-BuB, researchers demonstrated that the compound effectively inhibited cholesterol esterase and lipoprotein lipase through competitive inhibition. The study utilized various concentrations of Ph-n-BuB to determine its efficacy against different substrates, confirming its role as a transition state analog.

EnzymeInhibition Constant (Ki)Substrate
Cholesterol Esterase2.9 ± 0.6 nMp-Nitrophenyl butyrate
Lipoprotein Lipase1.7 ± 0.3 µMp-Nitrophenyl butyrate

This data underscores the compound's potential as a therapeutic agent targeting lipid metabolism disorders .

Case Study 2: Plant Cellular Disruption

Another significant study involved treating tobacco cells with various boronic acids, including Ph-n-BuB, to observe their effects on cellular structure. The results indicated that Ph-n-BuB caused notable disruptions in cytoplasmic strands and nuclear positioning within plant cells.

Boronic AcidpKaEffect on Cells% Cells Disrupted (4h)
This compoundNot specifiedSevere disruption77%
3-Nitrophenylboronic acid7.2Complete disruption97%
Phenylboronic acid8.8Partial disruption29%

These findings suggest that Ph-n-BuB plays a critical role in understanding boron’s function in plant biology .

Properties

InChI

InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIFQISDEUDMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](CCCCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905727
Record name Hydroxy(4-phenylbutyl)boranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100757-73-1
Record name Phenyl-n-butylborinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100757731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-phenylbutyl)boranyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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